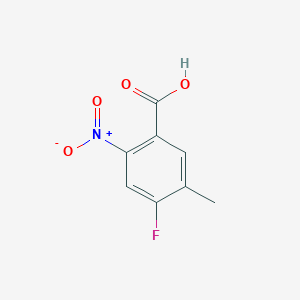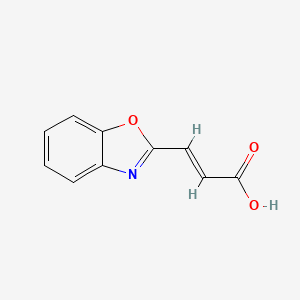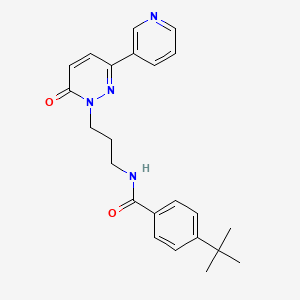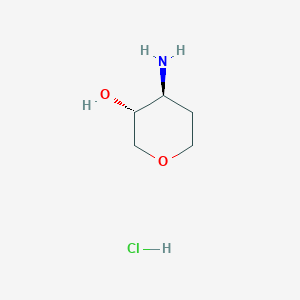
5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of biological functions. The presence of the amino group at the 5-position of the triazole ring and the carboxamide group at the 4-position suggests potential for interaction with biological targets, while the bromobenzyl and dimethylphenyl substituents add to the compound's structural complexity and potential for specific binding interactions.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and the formation of triazole rings via cycloaddition reactions. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids with complete regiocontrol . Although the specific synthesis of "5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed using spectroscopic methods such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction studies . These techniques allow for the determination of the compound's structure, including bond lengths and angles, as well as the identification of intramolecular interactions such as hydrogen bonds that can influence the compound's conformation and reactivity.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including the Dimroth rearrangement, which involves the transformation of triazole isomers under alkaline conditions . This rearrangement can be manipulated for preparative purposes, allowing for the synthesis of different triazole derivatives. The reactivity of the triazole ring, as well as the substituents attached to it, can lead to a wide range of chemical transformations that can be exploited for the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as UV spectra and ionization constants, can be measured and discussed to gain insights into the compound's behavior in different environments . These properties are influenced by the compound's molecular structure and can affect its solubility, stability, and interaction with biological targets. The presence of substituents such as the bromobenzyl and dimethylphenyl groups in "5-amino-1-(4-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" can significantly alter these properties and thus its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Peptides
This compound has been studied for its potential use in the solid-phase synthesis of peptides. A method was developed for the solid-phase synthesis of C-terminal peptide amides under mild conditions, utilizing polymer-supported benzylamides. This methodology facilitates the stepwise elaboration of peptide chains, demonstrating high yields and purities in the synthesis of specific peptides like tetragastrin and methionine-enkephalinamide (Albericio & Bárány, 2009).
Development of Triazole-Based Scaffolds
Research has also explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming to develop triazole-based scaffolds for peptidomimetics or biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition allowed for the preparation of protected versions of this triazole amino acid, facilitating the synthesis of compounds active as HSP90 inhibitors (Ferrini et al., 2015).
Anticancer Activity
A study on the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlighted their potential anticancer activity. These compounds were tested against a panel of 60 cell lines derived from various cancer types, showcasing their effectiveness in inhibiting cancer cell growth (Bekircan et al., 2008).
Antimicrobial Activities
Another avenue of research involves the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Novel compounds showed promising results against bacterial and fungal strains, highlighting the potential of triazole derivatives in addressing antibiotic resistance (Bektaş et al., 2007).
Synthesis of β-Lactamase Inhibitors
The compound has also been used in the synthesis of β-lactamase inhibitors. A specific study describes the synthesis of (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid from 6-aminopenicillanic acid, showcasing its potential as a broad-spectrum β-lactamase inhibitor (Osborne et al., 1994).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNVZFIYDSSOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)


![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)



![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

